molecular formula C15H20N2O B1196346 3,4,5,6-Tetradehydrospartein-2-one

3,4,5,6-Tetradehydrospartein-2-one

Cat. No. B1196346
M. Wt: 244.33 g/mol
InChI Key: FQEQMASDZFXSJI-YNEHKIRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anagyrine is an alkaloid.

Scientific Research Applications

  • Structure-Activity Relationship in Heparin

    This study discusses the synthesis and properties of specific saccharides and their interactions with antithrombin III, which could relate to the broader field of molecular interactions and synthesis in which 3,4,5,6-Tetradehydrospartein-2-one might be studied (Choay et al., 1983).

  • Metal-Catalyzed One-Pot Synthesis of Tetrazines

    This paper discusses a method for synthesizing tetrazines from nitriles, which may provide insights into synthetic methods that could be relevant to the study of 3,4,5,6-Tetradehydrospartein-2-one (Yang et al., 2012).

  • Variants of the Cell Recognition Site of Fibronectin

    This research explores the structural requirements for cell recognition sites in fibronectin, potentially offering a perspective on molecular structure-function relationships relevant to the study of 3,4,5,6-Tetradehydrospartein-2-one (Pierschbacher & Ruoslahti, 1984).

  • Periodicity of Leucine and Tandem Repetition in Leucine-rich Alpha 2-Glycoprotein

    This study delves into the structure of a specific glycoprotein, which may be relevant in understanding the structural biology aspects related to 3,4,5,6-Tetradehydrospartein-2-one (Takahashi et al., 1985).

  • A Tetranectin-Related Protein in Human Embryonal Fibroblasts

    This paper discusses the production and secretion of a tetranectin-related protein by fibroblasts, possibly offering insights into protein synthesis and function, which could be relevant to the study of 3,4,5,6-Tetradehydrospartein-2-one (Clemmensen et al., 1991).

properties

Product Name

3,4,5,6-Tetradehydrospartein-2-one

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

(1S,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one

InChI

InChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2/t11-,12+,13+/m0/s1

InChI Key

FQEQMASDZFXSJI-YNEHKIRRSA-N

Isomeric SMILES

C1CCN2C[C@@H]3C[C@@H]([C@H]2C1)CN4C3=CC=CC4=O

SMILES

C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O

Pictograms

Acute Toxic; Health Hazard

synonyms

anagyrine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,5,6-Tetradehydrospartein-2-one
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
3,4,5,6-Tetradehydrospartein-2-one

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